Lipophilicity (LogP) Advantage: 6,8-Difluoroquinolin-4-ol Exhibits ~0.3–0.4 Log Units Lower Lipid Solubility Than Positional Isomers
The calculated octanol-water partition coefficient (LogP) for 6,8-difluoroquinolin-4-ol is 1.8, representing a 0.42 log unit reduction in lipophilicity compared to the 5,8-difluoro positional isomer (LogP 2.22) and a 0.28 log unit reduction versus 6-fluoroquinolin-4-ol (LogP 2.08) [1]. A ΔLogP of 0.42 translates to approximately 2.6-fold lower lipid partitioning, which predicts higher aqueous solubility and distinct membrane permeability characteristics for drug candidates derived from this scaffold [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8 (6,8-Difluoroquinolin-4-ol) |
| Comparator Or Baseline | LogP = 2.22 (5,8-Difluoroquinolin-4-ol); LogP = 2.08 (6-Fluoroquinolin-4-ol) |
| Quantified Difference | ΔLogP = -0.42 vs. 5,8-difluoro isomer; ΔLogP = -0.28 vs. 6-fluoro analog |
| Conditions | Predicted/calculated values from chemical database entries using comparable computational methods |
Why This Matters
Lower LogP differentiates the downstream pharmacokinetic profile of 6,8-difluoroquinolone drug candidates, directly impacting oral bioavailability and tissue distribution predictions, making this isomer the required starting material for sparfloxacin-class antibacterial programs.
- [1] Molaid Chemical Database. 6,8-Difluoro-4-hydroxyquinoline: Calculated Properties (LogP 1.8). https://www.molaid.com/MS_152486 (accessed 2026-04-24). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Rule-of-5 contextual reference for LogP impact on ADME). View Source
